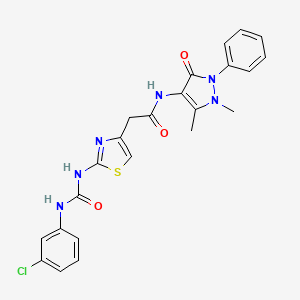
Benzyl Azetidine-3-carboxylate Trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl Azetidine-3-carboxylate Trifluoroacetate is a chemical compound with the CAS Number: 2006278-23-3 . It has a molecular weight of 305.25 . It is a solid substance that is stored in a refrigerator . The compound is used in various fields of research and industry.
Molecular Structure Analysis
The IUPAC name for this compound is benzyl azetidine-3-carboxylate 2,2,2-trifluoroacetate . The InChI code is 1S/C11H13NO2.C2HF3O2/c13-11(10-6-12-7-10)14-8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,10,12H,6-8H2;(H,6,7) .Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored in a refrigerator . The compound has a molecular weight of 305.25 .Aplicaciones Científicas De Investigación
Efficient Synthesis of β-Amino-acid Scaffolds
A study by Jenkinson, Harris, and Fleet (2004) showcases the synthesis of oxetane cis- and trans-β-amino-acid scaffolds from d-xylose, involving highly regioselective reactions of a benzylidene-protected oxetane. This process efficiently accesses 3-hydroxyoxetane carboxylates, leading to scaffolds for methyl and hydroxymethyl analogues of the antibiotic oxetin, highlighting the utility of similar compounds in antibiotic development (S. F. Jenkinson et al., 2004).
Multicomponent Coupling for β-Amino Alcohol Derivatives
Roy, Baviskar, and Biju (2015) reported a transition-metal-free, three-component coupling process involving N-substituted aziridines, arynes, and water, promoted by trifluoroacetic acid. This method yields medicinally significant N-aryl β-amino alcohol derivatives and demonstrates the use of azetidines to afford N-aryl γ-amino alcohol derivatives, indicating a broad application in medicinal chemistry (T. Roy et al., 2015).
Discovery of Potent S1P Receptor Modulator
The discovery of BAF312 (Siponimod), a potent and selective S1P receptor modulator, by Pan et al. (2013) is a notable application. This discovery involved de novo design and extensive structure-activity relationship studies, leading to a compound that has completed phase 2 clinical trials for relapsing-remitting multiple sclerosis (Shifeng Pan et al., 2013).
Development of Azetidine-containing Peptides
A study by Korn, Rudolph‐Böhner, and Moroder (1994) optimized conditions for the synthesis of aziridine-containing peptides, which are promising active-site inactivators of cysteine-proteinases. This research illustrates the potential of azetidine derivatives in peptide synthesis and proteinase inhibition (A. Korn et al., 1994).
Novel Trihydroxy Benzamido Azetidin-2-one Derivatives
Ilango and Arunkumar (2011) synthesized and characterized novel trihydroxy benzamido azetidin-2-one derivatives, screening them for antimicrobial and antitubercular activities. Their work contributes to the discovery of new antimicrobial agents, emphasizing the therapeutic potential of azetidine derivatives (K. Ilango & S. Arunkumar, 2011).
Propiedades
IUPAC Name |
benzyl azetidine-3-carboxylate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.C2HF3O2/c13-11(10-6-12-7-10)14-8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,10,12H,6-8H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIBTNZPCQFHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2006278-23-3 |
Source


|
| Record name | 3-Azetidinecarboxylic acid, phenylmethyl ester, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2006278-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pivalamide](/img/structure/B2716519.png)


![7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2716527.png)



![[2-[(9-Ethylcarbazol-3-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2716532.png)
![3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2716533.png)
![1-(tert-butyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2716534.png)

![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2716536.png)
